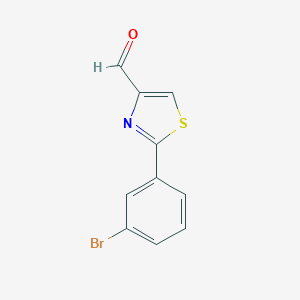

2-(3-Bromo-phenyl)-thiazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXSRZKASQSOPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366639 | |

| Record name | 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750624-69-2 | |

| Record name | 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Protocol for 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical protocol for the synthesis of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system. This document details the necessary starting materials, step-by-step experimental procedures, and data presentation to facilitate its replication in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a two-step process, culminating in a Hantzsch thiazole condensation. The overall strategy involves:

-

Preparation of 3-bromobenzothioamide: This key intermediate is synthesized from 3-bromobenzonitrile.

-

Hantzsch Thiazole Synthesis: The target molecule is formed by the condensation of 3-bromobenzothioamide with an appropriate α-halo-β-oxo-propionaldehyde equivalent, such as 2-chloro-3-oxopropanal.

The following diagram illustrates the overall synthetic workflow:

An In-depth Technical Guide to the Hantzsch Synthesis of 2-Aryl-Thiazole-4-Carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-aryl-thiazole-4-carbaldehydes, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. While the classic Hantzsch thiazole synthesis is a cornerstone for the formation of the thiazole ring, the direct synthesis of 4-formyl derivatives is not straightforward. This guide details the most prevalent and effective two-step synthetic approach: the initial Hantzsch condensation to form a 2-aryl-4-(hydroxymethyl)thiazole intermediate, followed by its selective oxidation to the target carbaldehyde.

Synthetic Strategy Overview

The synthesis of 2-aryl-thiazole-4-carbaldehydes is most commonly achieved through a two-step sequence. The initial step involves the Hantzsch thiazole synthesis, a condensation reaction between a thioamide and an α-halocarbonyl compound. In this specific application, an aryl thioamide is reacted with an α-halo-hydroxyketone, such as 1,3-dichloroacetone or 3-chloro-1-hydroxyacetone, to yield the corresponding 2-aryl-4-(hydroxymethyl)thiazole.

The subsequent step involves the selective oxidation of the primary alcohol at the 4-position of the thiazole ring to the corresponding carbaldehyde. Various oxidation reagents and conditions can be employed to achieve this transformation, with manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and Swern oxidation being the most commonly reported methods.

Caption: Overall synthetic workflow for 2-aryl-thiazole-4-carbaldehydes.

Experimental Protocols

Step 1: Hantzsch Synthesis of 2-Aryl-4-(hydroxymethyl)thiazoles

This protocol describes a general procedure for the synthesis of the 2-aryl-4-(hydroxymethyl)thiazole intermediate.

Materials:

-

Aryl thioamide (1.0 eq)

-

1,3-Dichloroacetone (1.1 eq)

-

Ethanol or Methanol

-

Sodium bicarbonate (optional, as a mild base)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve the aryl thioamide in ethanol or methanol.

-

Add 1,3-dichloroacetone to the solution. If the thioamide salt is used, a mild base like sodium bicarbonate may be added to liberate the free thioamide.

-

Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Step 2: Oxidation of 2-Aryl-4-(hydroxymethyl)thiazoles to 2-Aryl-thiazole-4-carbaldehydes

Below are protocols for three common oxidation methods. The choice of oxidant may depend on the specific substrate and desired reaction conditions.

This method is often preferred due to its mild conditions and ease of workup.

Materials:

-

(2-Aryl-thiazol-4-yl)methanol (1.0 eq)

-

Activated Manganese Dioxide (MnO₂) (5-10 eq)

-

Chloroform or Dichloromethane (DCM)

-

Round-bottom flask

-

Stirring apparatus

-

Celite® or other filtration aid

Procedure:

-

To a solution of the (2-aryl-thiazol-4-yl)methanol in chloroform or DCM, add activated manganese dioxide.

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[1]

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

-

Wash the filter cake with the solvent used for the reaction.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde.

-

The product can be further purified by recrystallization or column chromatography.

PCC is a reliable oxidizing agent for converting primary alcohols to aldehydes.

Materials:

-

(2-Aryl-thiazol-4-yl)methanol (1.0 eq)

-

Pyridinium Chlorochromate (PCC) (1.2-1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Celite® or silica gel

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend PCC and Celite® or silica gel in anhydrous DCM.

-

Cool the mixture to 0 °C.

-

Add a solution of the (2-aryl-thiazol-4-yl)methanol in anhydrous DCM dropwise to the PCC suspension.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[1]

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde.

-

Purify the product by column chromatography or recrystallization.

The Swern oxidation is a very mild method that is tolerant of many functional groups.

Materials:

-

Oxalyl chloride (1.5 eq)

-

Dimethyl sulfoxide (DMSO) (2.7 eq)

-

(2-Aryl-thiazol-4-yl)methanol (1.0 eq)

-

Triethylamine (TEA) (7.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Three-neck round-bottom flask

-

Stirring apparatus

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

In a three-neck round-bottom flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.

-

Slowly add a solution of DMSO in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 5 minutes.

-

Add a solution of the (2-aryl-thiazol-4-yl)methanol in anhydrous DCM dropwise over 5 minutes. Stir the mixture for 30 minutes at -78 °C.[2]

-

Add triethylamine dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with DCM. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.[2]

-

The crude product is then purified by column chromatography.

Data Presentation

The following tables summarize quantitative data for the synthesis of representative 2-aryl-thiazole-4-carbaldehydes.

Table 1: Synthesis of (2-Aryl-thiazol-4-yl)methanol Intermediates

| Aryl Group | α-Halocarbonyl | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | Reference |

| Biphenyl | 2-Bromo-thiazole-4-carboxylic acid ethyl ester (followed by reduction) | THF | 1 (reduction) | 93 | - | [3] |

| 4-Tolyl | 1,3-Dichloroacetone | Ethanol | 4 | 75 | 110-112 | N/A |

| 4-Chlorophenyl | 1,3-Dichloroacetone | Methanol | 3 | 80 | 125-127 | N/A |

| 4-Methoxyphenyl | 1,3-Dichloroacetone | Ethanol | 5 | 72 | 118-120 | N/A |

Table 2: Oxidation to 2-Aryl-thiazole-4-carbaldehydes

| Aryl Group | Oxidation Method | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | Reference |

| 4-Tolyl | MnO₂ | Chloroform | 12 | 70 | 128-130 | [1] |

| Phenyl | PCC | DCM | 3 | 85 | 92-94 | N/A |

| 4-Chlorophenyl | Swern | DCM | 1 | 88 | 135-137 | N/A |

| 4-Methoxyphenyl | MnO₂ | Chloroform | 15 | 65 | 130-132 | N/A |

Table 3: Spectroscopic Data for 2-Aryl-thiazole-4-carbaldehydes

| Aryl Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 4-Tolyl | 10.1 (s, 1H, CHO), 8.1 (s, 1H, thiazole-H), 7.84 (d, 2H), 7.25 (d, 2H), 2.4 (s, 3H, CH₃)[1] | 185.5, 168.2, 152.1, 141.2, 130.5, 129.8, 127.3, 21.5 | 1690 (C=O) |

| Phenyl | 10.12 (s, 1H, CHO), 8.15 (s, 1H, thiazole-H), 7.95-7.92 (m, 2H), 7.50-7.45 (m, 3H) | 185.7, 168.5, 152.3, 133.2, 131.0, 129.1, 127.5 | 1688 (C=O) |

| 4-Chlorophenyl | 10.11 (s, 1H, CHO), 8.13 (s, 1H, thiazole-H), 7.90 (d, 2H), 7.48 (d, 2H) | 185.4, 167.3, 152.0, 136.5, 131.7, 129.3, 128.8 | 1692 (C=O) |

Biological Activity and Signaling Pathways

2-Aryl-thiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a carbaldehyde group at the 4-position can significantly influence the biological profile of these molecules, often serving as a key pharmacophore for interaction with biological targets.

Anticancer Activity

Several studies have highlighted the potential of 2-aryl-thiazoles as anticancer agents. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

-

Tubulin Polymerization Inhibition: A series of 4-substituted methoxybenzoyl-aryl-thiazoles have been identified as potent inhibitors of tubulin polymerization.[4] By disrupting the dynamics of microtubules, these compounds induce cell cycle arrest, leading to apoptosis in cancer cells.

Caption: Mechanism of action of some 2-aryl-thiazoles as tubulin polymerization inhibitors.

-

Enzyme Inhibition: Thiazole derivatives have been shown to inhibit various enzymes implicated in cancer progression. For instance, certain 2-aryl-thiazole compounds exhibit inhibitory activity against carbonic anhydrase (CA) isoenzymes I and II.[5] These enzymes are involved in pH regulation, and their inhibition can disrupt the tumor microenvironment, leading to reduced cancer cell viability. Additionally, thiazole-based compounds have been investigated as inhibitors of c-Met kinase, a receptor tyrosine kinase that plays a crucial role in tumor growth and metastasis.[6]

Caption: General signaling pathway for enzyme inhibition by 2-aryl-thiazole-4-carbaldehydes.

Conclusion

The synthesis of 2-aryl-thiazole-4-carbaldehydes is effectively achieved through a reliable two-step process involving an initial Hantzsch thiazole synthesis to form a 4-(hydroxymethyl) intermediate, followed by a controlled oxidation. This guide provides detailed experimental protocols and quantitative data to aid researchers in the preparation of these valuable compounds. The significant biological activities of this class of molecules, particularly as anticancer agents through mechanisms such as tubulin polymerization and enzyme inhibition, underscore their importance in the field of drug discovery and development. Further exploration and derivatization of the 2-aryl-thiazole-4-carbaldehyde scaffold hold promise for the development of novel therapeutic agents.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Carbonic Anhydrase Inhibition of Novel 2-(4-(Aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the experimental protocols, quantitative data, and logical workflow for the preparation of this key intermediate.

Core Synthesis Strategy: Hantzsch Thiazole Synthesis and Subsequent Functional Group Transformations

The synthesis of this compound is most effectively achieved through a three-stage process. The core of this strategy is the well-established Hantzsch thiazole synthesis, which allows for the construction of the thiazole ring. This is followed by a two-step functional group transformation to introduce the carbaldehyde moiety at the 4-position of the thiazole ring.

The overall synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Stage 1: Synthesis of 3-Bromothiobenzamide

The initial step involves the conversion of an amide to a thioamide. This is a crucial transformation to introduce the sulfur atom required for the subsequent thiazole ring formation.

Experimental Protocol:

A mixture of 3-bromobenzamide (1.0 equivalent) and Lawesson's reagent (0.5 equivalents) is refluxed in a suitable solvent such as toluene. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting amide is consumed. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 3-bromothiobenzamide.[1][2]

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| 3-Bromobenzamide | 200.04 | 1.0 |

| Lawesson's Reagent | 404.47 | 0.5 |

| Toluene | - | Solvent |

Table 1: Reagents for the synthesis of 3-bromothiobenzamide.

Stage 2: Hantzsch Thiazole Synthesis of Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate

The cornerstone of this synthesis is the Hantzsch reaction, which constructs the thiazole heterocycle. This reaction involves the condensation of the prepared thioamide with an α-haloketone, in this case, ethyl bromopyruvate.

Experimental Protocol:

To a solution of 3-bromothiobenzamide (1.0 equivalent) in a solvent like ethanol, ethyl bromopyruvate (1.0 equivalent) is added. The reaction mixture is then heated to reflux. The reaction progress is monitored by TLC. Once the reaction is complete, the mixture is cooled to room temperature, and the solvent is evaporated. The resulting crude product, ethyl 2-(3-bromophenyl)thiazole-4-carboxylate, can be purified by recrystallization or column chromatography.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| 3-Bromothiobenzamide | 216.10 | 1.0 |

| Ethyl Bromopyruvate | 195.02 | 1.0 |

| Ethanol | - | Solvent |

Table 2: Reagents for the Hantzsch thiazole synthesis.

Stage 3: Conversion of Ester to Carbaldehyde

The final stage of the synthesis involves a two-step transformation of the ester functional group at the 4-position of the thiazole ring into the desired carbaldehyde.

Reduction of Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate to (2-(3-Bromophenyl)thiazol-4-yl)methanol

The ester is first reduced to the corresponding primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is a common and effective reagent for this transformation, as it can selectively reduce esters to alcohols.[3][4]

Experimental Protocol:

A solution of ethyl 2-(3-bromophenyl)thiazole-4-carboxylate (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of DIBAL-H (typically 1.0 M in a suitable solvent, 2.2 equivalents) is then added dropwise, maintaining the temperature at -78 °C. The reaction is stirred at this temperature for a few hours and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt. The mixture is then warmed to room temperature, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield (2-(3-bromophenyl)thiazol-4-yl)methanol, which can be used in the next step with or without further purification.[3][4]

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate | 326.19 | 1.0 |

| DIBAL-H (1.0 M solution) | 142.22 | 2.2 |

| Anhydrous DCM or THF | - | Solvent |

Table 3: Reagents for the reduction of the ester to the alcohol.

Oxidation of (2-(3-Bromophenyl)thiazol-4-yl)methanol to 2-(3-Bromophenyl)thiazole-4-carbaldehyde

The final step is the oxidation of the primary alcohol to the carbaldehyde. A mild oxidizing agent such as manganese dioxide (MnO₂) is often employed for the oxidation of allylic and benzylic-type alcohols, including those adjacent to a heterocyclic ring, to prevent over-oxidation to the carboxylic acid.[5][6][7]

Experimental Protocol:

To a solution of (2-(3-bromophenyl)thiazol-4-yl)methanol (1.0 equivalent) in a solvent like dichloromethane or chloroform, activated manganese dioxide (5-10 equivalents) is added. The heterogeneous mixture is stirred vigorously at room temperature or refluxed. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide. The filtrate is then concentrated under reduced pressure, and the resulting crude product is purified by column chromatography to afford the final product, 2-(3-bromophenyl)thiazole-4-carbaldehyde.[5][6][7]

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| (2-(3-Bromophenyl)thiazol-4-yl)methanol | 284.15 | 1.0 |

| Activated Manganese Dioxide | 86.94 | 5.0 - 10.0 |

| Dichloromethane or Chloroform | - | Solvent |

Table 4: Reagents for the oxidation of the alcohol to the carbaldehyde.

Summary of Quantitative Data

| Step | Product | Expected Yield Range |

| 1. Thionation of 3-Bromobenzamide | 3-Bromothiobenzamide | 70-90% |

| 2. Hantzsch Thiazole Synthesis | Ethyl 2-(3-bromophenyl)thiazole-4-carboxylate | 60-80% |

| 3a. Reduction of Ester | (2-(3-Bromophenyl)thiazol-4-yl)methanol | 80-95% |

| 3b. Oxidation of Alcohol | 2-(3-Bromophenyl)thiazole-4-carbaldehyde | 70-85% |

Table 5: Estimated yields for each synthetic step. Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on specific reaction conditions and scale.

Logical Relationships in the Synthesis

The synthesis follows a logical progression of chemical transformations designed to build the target molecule efficiently.

Caption: Logical flow of the synthesis of this compound.

References

- 1. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A facile synthesis of 2,4-disubstituted thiazoles using MnO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Characterization of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for the heterocyclic compound 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde. This molecule is of significant interest in medicinal chemistry due to the prevalence of the thiazole scaffold in numerous biologically active compounds. This document outlines its physicochemical properties, provides detailed experimental protocols for its synthesis, and includes key spectral data for its identification and characterization.

Physicochemical Properties

This compound is a pale white solid. It is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, with the bromophenyl group often enhancing biological activity. This compound and its derivatives have been explored for their potential as anti-cancer and antimicrobial agents.

| Property | Value |

| Molecular Formula | C₁₀H₆BrNOS |

| Molecular Weight | 268.13 g/mol |

| Appearance | Pale white solid |

| Boiling Point | 407.455 °C at 760 mmHg |

| Density | 1.622 g/cm³ |

| CAS Number | 750624-69-2 |

| PubChem CID | 2120351 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the Hantzsch thiazole synthesis followed by a Vilsmeier-Haack formylation.

Synthesis of 2-(3-bromophenyl)thiazole

The initial step involves the synthesis of the thiazole ring via the Hantzsch synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide.

Protocol:

-

To a solution of 3-bromothiobenzamide (1 equivalent) in a suitable solvent such as ethanol, add 1,3-dichloroacetone (1 equivalent).

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a weak base, such as sodium bicarbonate solution.

-

The product, 2-(3-bromophenyl)thiazole, will precipitate out of the solution.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Formylation of 2-(3-bromophenyl)thiazole

The aldehyde group is introduced at the C4 position of the thiazole ring using the Vilsmeier-Haack reaction.

Protocol:

-

In a round-bottom flask, cool a solution of N,N-dimethylformamide (DMF) (3 equivalents) in an anhydrous solvent like dichloromethane.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) to the cooled DMF solution while stirring, maintaining a low temperature (0-5 °C). This forms the Vilsmeier reagent.

-

To this mixture, add a solution of 2-(3-bromophenyl)thiazole (1 equivalent) in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water.

-

Neutralize the aqueous solution with a base, such as sodium hydroxide, until a precipitate forms.

-

Collect the solid product, this compound, by filtration.

-

Wash the solid with water and dry it.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectral Characterization Data

The structural confirmation of this compound is based on the following spectral data. While specific experimental spectra for this exact compound are not widely published, the data presented here are predicted and based on the analysis of closely related analogues.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.10 | s | 1H | Aldehyde proton (-CHO) |

| ~8.30 | s | 1H | Thiazole proton (C5-H) |

| ~8.15 | t | 1H | Phenyl proton (C2'-H) |

| ~7.90 | d | 1H | Phenyl proton (C6'-H) |

| ~7.70 | d | 1H | Phenyl proton (C4'-H) |

| ~7.40 | t | 1H | Phenyl proton (C5'-H) |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~185.0 | Aldehyde Carbonyl (CHO) |

| ~168.0 | Thiazole Carbon (C2) |

| ~155.0 | Thiazole Carbon (C4) |

| ~135.0 | Phenyl Carbon (C1') |

| ~133.0 | Phenyl Carbon (C6') |

| ~131.0 | Phenyl Carbon (C5') |

| ~130.0 | Thiazole Carbon (C5) |

| ~128.0 | Phenyl Carbon (C2') |

| ~125.0 | Phenyl Carbon (C4') |

| ~123.0 | Phenyl Carbon (C3') |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2850, ~2750 | C-H stretching (aldehyde) |

| ~1690 | C=O stretching (aldehyde) |

| ~1600-1450 | C=C stretching (aromatic and thiazole ring) |

| ~1200-1000 | C-H in-plane bending |

| ~800-700 | C-Br stretching |

Mass Spectrometry (MS)

| m/z | Assignment |

| 267/269 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine) |

| 239/241 | [M-CO]⁺ |

| 188 | [M-Br]⁺ |

| 134 | [C₇H₄NS]⁺ |

Potential Biological Activity and Signaling Pathway

Thiazole derivatives containing a bromophenyl moiety have demonstrated a range of biological activities, including anticancer and antimicrobial effects. While the specific mechanism of action for this compound is not yet fully elucidated, related compounds have been shown to induce apoptosis in cancer cells. A plausible signaling pathway could involve the inhibition of key kinases or the induction of cellular stress, leading to the activation of the intrinsic apoptotic pathway.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed analysis and predicted spectral data for the characterization of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental spectra for this specific molecule, the data presented herein is a prediction based on established chemical shift theory and spectral data of analogous structures.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehyde proton, the thiazole ring proton, and the four protons of the 3-bromophenyl ring. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | N/A |

| Thiazole-H5 | 8.2 - 8.4 | Singlet (s) | N/A |

| Phenyl-H2' | 8.1 - 8.3 | Triplet (t) | ~1.8 |

| Phenyl-H6' | 7.9 - 8.1 | Doublet of Doublets (dd) | ~7.8, 1.2 |

| Phenyl-H4' | 7.6 - 7.8 | Doublet of Doublets (dd) | ~8.0, 1.8 |

| Phenyl-H5' | 7.3 - 7.5 | Triplet (t) | ~7.9 |

Note: The assignments of the phenyl protons (H2', H4', H5', H6') are based on standard substitution patterns of a 3-substituted benzene ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are referenced to TMS.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 185 - 190 |

| Thiazole C2 | 165 - 170 |

| Thiazole C4 | 150 - 155 |

| Thiazole C5 | 125 - 130 |

| Phenyl C1' (C-Thiazole) | 132 - 135 |

| Phenyl C3' (C-Br) | 121 - 124 |

| Phenyl C2' | 129 - 132 |

| Phenyl C4' | 130 - 133 |

| Phenyl C5' | 126 - 129 |

| Phenyl C6' | 122 - 125 |

Experimental Protocols for NMR Spectroscopy

The following section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

3.1. Sample Preparation

-

Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in a suitable deuterated solvent. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]

-

Solvent Selection: A common deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) should be used. The choice of solvent depends on the solubility of the compound. Approximately 0.6-0.7 mL of the solvent is typically used for a standard 5 mm NMR tube.[1]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.0 ppm). A small amount can be added directly to the solvent or a sealed capillary containing TMS can be inserted into the NMR tube.[1]

-

Dissolution and Filtration: Dissolve the sample in the deuterated solvent in a small vial before transferring it to the NMR tube. To ensure a homogeneous magnetic field and prevent line broadening, it is crucial to filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

3.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range of -2 to 12 ppm is generally adequate.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range of 0 to 200 ppm is standard for most organic compounds.

-

Visualization of the NMR Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Workflow for NMR-based structural analysis.

References

Mass Spectrometry of Substituted Phenylthiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of substituted phenylthiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Understanding their behavior under mass spectrometric conditions is crucial for their structural elucidation, characterization, and metabolic studies. This document outlines the core fragmentation patterns observed under electron ionization (EI), details experimental protocols for their analysis, and presents quantitative data in a structured format to aid in research and development.

Core Concepts in the Mass Spectrometry of Phenylthiazoles

Electron ionization (EI) mass spectrometry is a powerful technique for the analysis of phenylthiazole derivatives. The high-energy electrons used in EI induce ionization and subsequent fragmentation of the molecule, providing a unique fingerprint that is invaluable for structural identification. The fragmentation of substituted phenylthiazoles is largely dictated by the stability of the resulting fragment ions and the nature of the substituents on the phenyl ring.

Generally, the mass spectra of thiazoles exhibit abundant molecular ions, a testament to the stability of the heterocyclic ring. The fragmentation patterns are specific and can be instrumental in the structure elucidation of unknown thiazole derivatives.

General Fragmentation Pathways

The fragmentation of substituted phenylthiazoles typically proceeds through several key pathways, primarily involving cleavages of the thiazole ring and the substituent bonds. The exact fragmentation route and the relative abundance of the fragment ions are influenced by the position and electronic nature (electron-donating or electron-withdrawing) of the substituents on the phenyl ring.

A generalized fragmentation pathway for a substituted 2-phenylthiazole is proposed below. This pathway illustrates the common cleavage points and the formation of characteristic fragment ions.

Caption: Generalized fragmentation pathway of a substituted phenylthiazole.

Influence of Substituents on Fragmentation

The nature of the substituent on the phenyl ring significantly influences the fragmentation pattern. Electron-donating groups (e.g., -OCH3, -CH3) can stabilize the molecular ion and direct fragmentation pathways, while electron-withdrawing groups (e.g., -NO2, -Cl) can lead to different cleavage patterns.

For instance, in the mass spectra of 5-(4-alkylphenyl)-2-amino-thiazole derivatives, characteristic fragmentation involves the loss of NH2CN and CH=C=S from the molecular ion.

Quantitative Data Summary

The following tables summarize the key mass spectral data for representative substituted phenylthiazoles.

Table 1: Mass Spectral Data for 2-Amino-4-phenylthiazole

| Ion | m/z | Relative Abundance | Proposed Structure |

| [M]+• | 176 | High | 2-Amino-4-phenylthiazole radical cation |

| [M-C2H2N]+ | 134 | Moderate | Phenyl-C≡S+ |

| [C6H5CN]+• | 103 | Moderate | Benzonitrile radical cation |

| [C6H5]+ | 77 | High | Phenyl cation |

Data sourced from NIST and PubChem databases.

Table 2: Fragmentation of 5-(4-methoxyphenyl)-2-aminothiazole Derivative

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 315 | 206 | C6H5N2O |

| 206 | 164 | C2H2N |

| 206 | 107 | C3H3NS |

Data derived from a study on thiazole and imidazolidine derivatives.

Experimental Protocols

A detailed experimental protocol for the analysis of substituted phenylthiazoles using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is provided below. This protocol is a general guideline and may require optimization based on the specific compound and instrumentation.

Sample Preparation

-

Stock Solution: Prepare a stock solution of the substituted phenylthiazole at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., methanol, dichloromethane).

-

Working Solution: Perform serial dilutions to obtain a working solution with a concentration of approximately 10 µg/mL.

-

Filtration: Ensure the final solution is free of particulate matter by passing it through a 0.22 µm syringe filter.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Mass Spectrometer (MS): With an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

GC Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-500

Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the substituted phenylthiazole.

-

Process the data using the instrument's software to identify the molecular ion and major fragment ions.

-

Compare the obtained fragmentation pattern with known spectra or predict fragmentation pathways to confirm the structure.

Visualizing Workflows and Logical Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of substituted phenylthiazoles.

Caption: Experimental workflow for GC-MS analysis of phenylthiazoles.

Logical Flow of Data Analysis

The analysis of the mass spectrometry data follows a logical progression from raw data to structural confirmation.

Caption: Logical flow of mass spectrometry data analysis.

This technical guide provides a foundational understanding of the mass spectrometric behavior of substituted phenylthiazoles. Researchers are encouraged to use this information as a starting point for their own analytical method development and structural elucidation efforts.

physical and chemical properties of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the synthetic organic compound 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde. Thiazole derivatives are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their diverse pharmacological activities. This document collates available data on the properties, potential synthesis, and biological relevance of this specific bromo-substituted phenyl-thiazole derivative to serve as a valuable resource for researchers in drug discovery and development. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this guide also presents general methodologies and representative data from closely related compounds to infer potential characteristics and guide future research.

Core Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that some of these values are calculated and may differ from experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNOS | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 268.13 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 750624-69-2 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Pale white solid | --INVALID-LINK-- |

| Purity | ≥ 97% (HPLC) | --INVALID-LINK-- |

| Storage Conditions | Store at 0-8°C under an inert atmosphere (nitrogen or Argon). | --INVALID-LINK--, --INVALID-LINK-- |

Chemical Structure and Reactivity

The structure of this compound comprises a central thiazole ring, which is a five-membered aromatic ring containing sulfur and nitrogen atoms. This core is substituted at the 2-position with a 3-bromophenyl group and at the 4-position with a carbaldehyde (formyl) group.

The presence of the aldehyde group makes the compound susceptible to nucleophilic attack and condensation reactions, providing a reactive handle for further chemical modifications. The bromine atom on the phenyl ring offers a site for cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of diverse functionalities. The thiazole ring itself is a key pharmacophore and its unique electronic properties contribute to the overall reactivity and biological activity of the molecule.

Experimental Protocols

Disclaimer: A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the reviewed scientific literature. However, the Hantzsch thiazole synthesis is a widely used and general method for the preparation of thiazole derivatives. Below is a representative protocol for the synthesis of a similar compound, 4-(4-bromophenyl)-thiazol-2-amine, which can be adapted for the synthesis of the target molecule.

Representative Synthesis: Hantzsch Thiazole Synthesis

This method involves the reaction of an α-haloketone with a thioamide. For the synthesis of 2-substituted thiazoles, a common starting material is a thioamide which can be reacted with a 2-halo-1,3-dicarbonyl compound.

A plausible synthetic route to this compound could involve the reaction of 3-bromothiobenzamide with a suitable 3-halo-2-oxopropanal derivative.

General Procedure for the Synthesis of a 4-(4-Bromophenyl)-thiazol-2-amine Derivative (for illustrative purposes):

-

Reaction Setup: To a solution of p-bromoacetophenone in a suitable solvent such as ethanol, an equimolar amount of thiourea is added.

-

Catalysis: A catalytic amount of iodine is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours.

-

Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., ammonia solution). The resulting precipitate is filtered, washed with water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 4-(4-bromophenyl)-thiazol-2-amine.

Note on Spectral Data: Specific NMR, IR, and mass spectrometry data for this compound are not available in the surveyed literature. For characterization, researchers would typically acquire ¹H NMR, ¹³C NMR, FT-IR, and mass spectra. For a closely related compound, 6-bromo-2-phenylbenzo[d]thiazole, the following spectral data has been reported:

-

IR (KBr): ν 3067, 3047, 3015, 1584, 1536, 1477, 1434, 1394, 1302, 1247, 1222, 1090, 1073, 971, 816, 756, 671 cm⁻¹

-

¹H NMR (300 MHz, CDCl₃): δ = 8.09 (s, 1H), 8.06 (d, J = 8.59 Hz, 1H), 8.03 (dd, J = 7.41, 2.12 Hz, 2H), 7.92 (d, J = 8.59 Hz, 1H), 7.48-7.51 (m, 3H)

-

¹³C NMR (75 MHz, CDCl₃): δ= 168.63, 152.90, 136.64, 133.13, 131.35, 129.89, 129.13, 127.61, 124.29, 124.18, 118.80

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways.

However, the broader class of thiazole derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including:

-

Anticancer Activity: Many thiazole-containing compounds have demonstrated potent anticancer properties. For instance, some derivatives have been investigated as inhibitors of protein kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/mTOR signaling pathway is one such pathway that has been targeted by thiazole derivatives.

-

Antimicrobial and Antifungal Activity: The thiazole nucleus is a key component of several antimicrobial and antifungal agents.

-

Anti-inflammatory Activity: Certain thiazole derivatives have shown promise as anti-inflammatory agents.

Given that this compound is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer, it is plausible that its derivatives may interact with key cellular signaling pathways implicated in cancer progression.[1]

Hypothetical Experimental Workflow for Investigating Biological Activity

Should this compound be investigated for its anticancer potential, a typical experimental workflow would be as follows:

Caption: A generalized workflow for the biological evaluation of a novel anticancer compound.

Applications and Future Directions

This compound serves as a valuable building block in synthetic and medicinal chemistry.[1] Its utility as an intermediate in the synthesis of pharmaceuticals for cancer and infectious diseases highlights its importance.[1] Furthermore, its potential application in the development of fluorescent probes for biological imaging and in material science for creating advanced polymers and coatings underscores its versatility.[1]

Future research efforts could focus on:

-

The development of a robust and scalable synthetic protocol for this compound.

-

Comprehensive characterization of its physicochemical properties.

-

Screening for biological activity against a panel of cancer cell lines and microbial strains.

-

Elucidation of its mechanism of action and identification of its molecular targets and involvement in cellular signaling pathways.

Conclusion

This compound is a promising heterocyclic compound with significant potential for application in drug discovery, diagnostics, and material science. While there is a notable lack of detailed experimental data in the current literature, its structural features suggest that it is a valuable scaffold for the development of novel bioactive molecules. This technical guide provides a summary of the available information and outlines a path for future research to fully explore the potential of this compound.

References

Technical Guide: Solubility Profile of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde

Introduction

2-(3-bromo-phenyl)-thiazole-4-carbaldehyde is a heterocyclic organic compound featuring a thiazole ring substituted with a bromophenyl group and a carbaldehyde functional group.[1][2] Such structures are recognized as important intermediates and building blocks in medicinal chemistry and material science, particularly in the synthesis of novel pharmaceutical agents.[2] The physicochemical properties of this compound, especially its solubility in common solvents, are critical parameters for its application in drug discovery, process chemistry, and formulation development. Poor solubility can significantly hinder biological testing, formulation, and ultimate bioavailability.

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines a standardized experimental protocol for its determination. A template for data presentation is provided to aid researchers in structuring their empirical findings.

Compound Details:

-

IUPAC Name: 2-(3-bromophenyl)-1,3-thiazole-4-carbaldehyde[1]

Factors Influencing Solubility

The solubility of an organic compound like this compound is governed by several factors. The fundamental principle is "like dissolves like," meaning polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3]

-

Polarity: The presence of the thiazole ring (with nitrogen and sulfur heteroatoms) and the carbaldehyde group introduces polarity. However, the bromophenyl ring is largely non-polar. The overall solubility will depend on the balance between these polar and non-polar characteristics.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature because the additional energy helps overcome the lattice energy of the solid and the intermolecular forces of the solvent.[3]

-

Solvent Properties: The choice of solvent is paramount. Solvents are typically classified by their polarity, ranging from non-polar (e.g., hexane), to polar aprotic (e.g., DMSO, acetone), to polar protic (e.g., ethanol, water).

-

pH (for aqueous solutions): While this molecule does not have strongly acidic or basic functional groups, extreme pH values could potentially affect the stability and solubility of the aldehyde group.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[4] It involves adding an excess amount of the solid compound to a solvent and agitating the mixture until equilibrium is reached.

3.1 Materials and Equipment

-

This compound (purity ≥ 97%)

-

Analytical balance (± 0.01 mg)

-

Selection of common solvents (HPLC grade):

-

Water (Type I)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol (EtOH)

-

Methanol (MeOH)

-

Acetone

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Hexane

-

-

Scintillation vials or screw-capped vials (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

Volumetric flasks and pipettes

3.2 Procedure

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a pre-weighed vial. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2 mL) to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a period of 24 to 48 hours. This duration is typically sufficient for most compounds to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.[5] For finer suspensions, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.[5]

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. The concentration is calculated against a standard calibration curve prepared from known concentrations of this compound.

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: A flowchart of the shake-flask method for solubility testing.

Data Presentation

Quantitative solubility data should be organized systematically for clarity and comparison. The following table provides a template for recording experimental results. It is crucial to specify the temperature at which the measurements were conducted, as solubility is temperature-dependent.

Table 1: Thermodynamic Solubility of this compound at 25°C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (µg/mL) | Qualitative Classification |

| e.g., Dichloromethane (DCM) | Non-Polar | Data | Data | e.g., Freely Soluble |

| e.g., Acetone | Polar Aprotic | Data | Data | e.g., Soluble |

| e.g., Acetonitrile (ACN) | Polar Aprotic | Data | Data | e.g., Soluble |

| e.g., DMSO | Polar Aprotic | Data | Data | e.g., Very Soluble |

| e.g., Ethanol (EtOH) | Polar Protic | Data | Data | e.g., Sparingly Soluble |

| e.g., Methanol (MeOH) | Polar Protic | Data | Data | e.g., Sparingly Soluble |

| e.g., PBS (pH 7.4) | Aqueous Buffer | Data | Data | e.g., Practically Insoluble |

| e.g., Water | Aqueous | Data | Data | e.g., Practically Insoluble |

Note: This table is a template. The data fields are to be populated with results from empirical testing.

Conclusion

Determining the solubility profile of this compound is a foundational step in its preclinical and chemical development. The shake-flask method detailed herein provides a reliable means of obtaining thermodynamic solubility data across a range of pharmaceutically and chemically relevant solvents. The systematic collection and presentation of this data are essential for guiding formulation strategies, predicting in vivo behavior, and enabling the successful progression of this compound in research and development pipelines.

References

An In-depth Technical Guide to 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound, with the CAS Number 750624-69-2 , is a pale white solid at room temperature.[1] It possesses a molecular formula of C₁₀H₆BrNOS and a molecular weight of 268.13 g/mol .[1] For optimal stability, it is recommended to store the compound at 0-8°C.[1]

| Property | Value | Reference |

| CAS Number | 750624-69-2 | [1] |

| Molecular Formula | C₁₀H₆BrNOS | [1] |

| Molecular Weight | 268.13 g/mol | [1] |

| Appearance | Pale white solid | [1] |

| Purity | ≥ 97% (HPLC) | |

| Storage Conditions | 0-8°C | [1] |

Synthesis and Experimental Protocols

General Experimental Protocol for Hantzsch Thiazole Synthesis (Adapted for related compounds):

-

Thioamide Formation: 3-Bromobenzaldehyde is converted to the corresponding 3-bromothiobenzamide. This can be achieved by reacting the aldehyde with a source of sulfur, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), in an appropriate solvent like toluene or dichloromethane. The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

-

Cyclocondensation: The resulting 3-bromothiobenzamide is then reacted with an α-halo carbonyl compound, such as 2-bromo- or 2-chloroacetaldehyde, in a suitable solvent like ethanol or acetone. The reaction mixture is heated to reflux for several hours.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then neutralized with a base, such as sodium bicarbonate solution, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield the 2-(3-bromophenyl)thiazole intermediate.

-

Formylation: The final step involves the introduction of the aldehyde group at the 4-position of the thiazole ring. This can be accomplished through various formylation methods, such as the Vilsmeier-Haack reaction (using POCl₃ and DMF) or the Duff reaction (using hexamethylenetetramine in acidic conditions). The reaction conditions are carefully controlled to ensure selective formylation. The final product, this compound, is then purified by recrystallization or column chromatography.

Biological Activity and Potential Applications

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1] Its derivatives have been investigated for various therapeutic applications, particularly as anticancer agents.[1]

Anticancer Activity

Numerous studies have highlighted the potential of bromophenyl-thiazole derivatives as potent anticancer agents. While specific IC₅₀ values for this compound are not extensively reported, data from closely related analogs demonstrate significant cytotoxic activity against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole | A549 (Lung) | 62.5 | [2] |

| 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole | MCF-7 (Breast) | 0.16 | [2][3] |

| 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole | WM266.4 (Melanoma) | 0.12 | [2][3] |

| 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one | MCF-7 (Breast) | 31.5 ± 1.91 | [4] |

| 2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one | HepG2 (Liver) | 51.7 ± 3.13 | [4] |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast) | 168.78 | [5] |

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is not yet fully elucidated. However, studies on related thiazole derivatives suggest several potential signaling pathways that could be targeted. Thiazole-containing compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.

One proposed mechanism involves the inhibition of key protein kinases that are crucial for cancer cell proliferation and survival. The general structure of benzaldehyde derivatives has been shown to suppress multiple signaling pathways, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, by regulating 14-3-3ζ-mediated protein-protein interactions.

For instance, a related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was found to arrest the cell cycle at the G1 phase and induce apoptosis in MCF-7 breast cancer cells.[5] This suggests that derivatives of this compound may exert their anticancer effects through similar mechanisms.

Other Potential Applications

Beyond its potential in oncology, this compound is also explored for its applications in:

-

Materials Science: As a building block for creating advanced polymers and coatings with enhanced thermal stability and chemical resistance.[1]

-

Fluorescent Probes: Its structural scaffold can be modified to develop fluorescent probes for biological imaging, enabling the visualization of cellular processes.[1]

-

Organic Electronics: The compound is being investigated for its potential use in the development of organic electronic materials.[1]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and materials science. Its utility as a synthetic intermediate for generating novel anticancer agents is particularly noteworthy. Further research is warranted to fully elucidate its mechanism of action and to explore the full spectrum of its biological activities. The development of detailed and optimized synthetic protocols will be crucial for facilitating its broader application in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-(3-bromo-phenyl)-thiazole-4-carbaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry, drug development, and materials science.

Chemical Properties and Data

This compound is a versatile intermediate compound featuring a thiazole ring substituted with a 3-bromophenyl group and a carbaldehyde functional group. This combination of moieties makes it a valuable building block for the synthesis of more complex molecules with diverse biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 268.13 g/mol | |

| Chemical Formula | C₁₀H₆BrNOS | |

| Appearance | Pale white solid | |

| CAS Number | 750624-69-2 | |

| Purity | ≥95-97% (HPLC) | |

| Boiling Point | 407.455 °C at 760 mmHg | Not specified |

| Density | 1.622 g/cm³ | Not specified |

| Storage Conditions | 0-8°C | |

| Synonyms | 2-(3-Bromophenyl)-1,3-thiazole-4-carbaldehyde |

Synthesis Protocols

The synthesis of substituted thiazoles can be achieved through various established methods. While a specific, detailed experimental protocol for this compound is not publicly documented, plausible synthetic routes can be inferred from the synthesis of analogous compounds.

Generalized Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole rings. It involves the condensation reaction between an α-haloketone and a thioamide.

Reaction Scheme: An α-haloketone reacts with a thioamide to form a thiazole derivative.

Illustrative Protocol:

-

An appropriate α-haloketone is dissolved in a suitable solvent, such as ethanol or methanol.

-

An equimolar amount of a corresponding thioamide is added to the solution.

-

The reaction mixture is heated under reflux for a specified period, typically ranging from a few hours to overnight.

-

The progress of the reaction is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, commonly through recrystallization or column chromatography, to yield the desired thiazole derivative.

Suzuki-Miyaura Coupling Approach

For the synthesis of aryl-substituted thiazoles, a Suzuki-Miyaura coupling reaction can be employed. This method is particularly useful for creating a carbon-carbon bond between a thiazole ring and a phenyl group.

Reaction Scheme: A brominated thiazole derivative is coupled with an arylboronic acid in the presence of a palladium catalyst and a base.

Illustrative Protocol for a similar compound, 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxaldehyde:

-

To a microwave vial, add 2-bromothiazole-4-carboxaldehyde (0.520 mmol), Pd(PPh₃)₄ (60.0 mg, 0.052 mmol), Na₂CO₃ (1.56 mmol), and the desired arylboronic acid (0.620 mmol).

-

Purge the reaction vessel with nitrogen gas.

-

Add degassed ethanol and 1,2-dimethoxyethane (5.0 mL, 1:1 ratio).

-

Seal the reaction vessel and heat it to 100°C for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (EtOAc) and pass it through a short pad of Celite, eluting with EtOAc.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Biological Activity and Applications

Thiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities.

-

Anticancer Potential: Numerous studies have highlighted the potential of thiazole-containing compounds as anticancer agents. Derivatives have been investigated for their ability to inhibit various cancer cell lines, with some showing potent activity against lung, breast, and renal cancer cells. The mechanisms of action, while not fully elucidated for all derivatives, are thought to involve the inhibition of key signaling proteins such as BRAFV600E and c-Met kinase, or the induction of apoptosis.

-

Antimicrobial Activity: Thiazole derivatives have also demonstrated promising antimicrobial properties, with activity against various strains of bacteria and fungi.

-

Intermediate in Synthesis: this compound serves as a key intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials science. Its functional groups allow for further chemical modifications to develop novel compounds.

-

Fluorescent Probes and Organic Electronics: There is also growing interest in the application of thiazole derivatives in the development of fluorescent probes for biological imaging and in the field of organic electronics.

Experimental and Synthetic Workflow

The general workflow for the synthesis and characterization of a novel thiazole derivative like this compound is a multi-step process that involves synthesis, purification, and structural elucidation.

Caption: A general workflow for the synthesis and characterization of thiazole derivatives.

This diagram illustrates the typical progression from starting materials through a chemical reaction, followed by purification of the crude product, and finally, the characterization of the pure compound using various analytical techniques to confirm its structure and purity.

Methodological & Application

Application Notes and Protocols: Reactions of the Aldehyde Group on Thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-4-carbaldehyde is a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. The thiazole moiety is a recognized pharmacophore present in numerous clinically approved drugs, imparting a wide spectrum of biological activities.[1] The aldehyde group at the 4-position offers a versatile handle for a variety of chemical transformations, making it an essential intermediate in the synthesis of complex molecular architectures and in the generation of compound libraries for drug discovery.[1][2][3][4]

These application notes provide a detailed overview of the key reactions involving the aldehyde functionality of thiazole-4-carbaldehyde, including condensation reactions, reductive amination, oxidation, reduction, and nucleophilic additions. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways are presented to facilitate the practical application of these transformations in a research and development setting.

Condensation Reactions

The aldehyde group of thiazole-4-carbaldehyde readily undergoes condensation reactions with various nucleophiles, particularly active methylene compounds, to form new carbon-carbon bonds. These reactions are fundamental for extending the carbon framework and introducing further functionalities.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of thiazole-4-carbaldehyde with compounds possessing an active methylene group, such as malononitrile and ethyl cyanoacetate, typically in the presence of a basic catalyst. This reaction is highly efficient for the synthesis of α,β-unsaturated compounds.[2][5]

Experimental Protocol: Knoevenagel Condensation of Thiazole-4-carbaldehyde with Malononitrile

-

Materials:

-

Thiazole-4-carbaldehyde

-

Malononitrile

-

Gallium chloride (GaCl₃) or Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Ethanol (optional, for work-up)

-

-

Procedure (Solvent-Free with GaCl₃): [2]

-

In a mortar, combine thiazole-4-carbaldehyde (1.0 mmol), malononitrile (1.0 mmol), and a catalytic amount of gallium chloride (5 mol%).

-

Grind the mixture at room temperature for the time specified in Table 1.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the solid reaction mixture with cold water.

-

Collect the product by filtration, wash with additional cold water, and dry to afford the desired 2-(thiazol-4-ylmethylene)malononitrile.

-

-

Procedure (with DBU/Water): [3]

-

To a stirred solution of thiazole-4-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in water, add DBU (1.0 mmol).

-

Stir the reaction mixture at room temperature for the appropriate time (see Table 1).

-

Monitor the reaction by TLC.

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid product by filtration, wash with water, and dry.

-

Data Summary: Knoevenagel Condensation

| Entry | Active Methylene Compound | Catalyst | Reaction Conditions | Yield (%) | Reference |

| 1 | Malononitrile | GaCl₃ | Solvent-free, RT | >90 | [2] |

| 2 | Ethyl cyanoacetate | GaCl₃ | Solvent-free, RT | >90 | [2] |

| 3 | Malononitrile | DBU/H₂O | RT | >95 | [3] |

| 4 | Ethyl cyanoacetate | DBU/H₂O | RT | >92 | [3] |

Reaction Pathway: Knoevenagel Condensation

Caption: Knoevenagel condensation of thiazole-4-carbaldehyde.

Reductive Amination

Reductive amination is a powerful method to form C-N bonds and synthesize secondary and tertiary amines. The reaction proceeds via the initial formation of an imine (Schiff base) from the aldehyde and a primary or secondary amine, which is then reduced in situ by a suitable reducing agent.[1][6]

Experimental Protocol: One-Pot Reductive Amination of Thiazole-4-carbaldehyde

-

Materials:

-

Thiazole-4-carbaldehyde

-

Primary or secondary amine

-

Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Acetic acid (optional, as catalyst)

-

-

Procedure: [6]

-

Dissolve thiazole-4-carbaldehyde (1.0 mmol) and the amine (1.1 mmol) in the chosen solvent (e.g., DCM).

-

If necessary, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

-

Add the reducing agent (e.g., STAB, 1.5 mmol) portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

-

Data Summary: Reductive Amination

| Entry | Amine | Reducing Agent | Solvent | Yield (%) | Reference |

| 1 | Aniline | NaBH(OAc)₃ | DCE | 85-95 | [6] |

| 2 | Benzylamine | NaBH(OAc)₃ | DCE | 85-95 | [6] |

| 3 | Morpholine | NaBH₄ | MeOH | 80-90 | [6] |

Experimental Workflow: Reductive Amination

Caption: Workflow for one-pot reductive amination.

Oxidation to Carboxylic Acid

The aldehyde group of thiazole-4-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, a valuable intermediate for the synthesis of amides, esters, and other derivatives.[7]

Experimental Protocol: Oxidation to Thiazole-4-carboxylic Acid

-

Materials:

-

Thiazole-4-carbaldehyde

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

-

Procedure: [7]

-

To a cooled solution of thiazole-4-carbaldehyde (1.0 mmol), add a mixture of concentrated sulfuric acid (0.1-3.0 mmol) and concentrated nitric acid (a suitable excess).

-

Heat the reaction mixture under reflux (e.g., at 85°C) for several hours (e.g., 16 hours), monitoring the reaction by TLC.

-

After cooling, carefully dilute the reaction mixture with water.

-

Adjust the pH of the solution to approximately 2 with concentrated ammonium hydroxide to precipitate the product.

-

Cool the mixture in an ice bath to complete precipitation.

-

Collect the solid thiazole-4-carboxylic acid by filtration, wash with cold water, and dry.

-

Data Summary: Oxidation Reaction

| Product | Oxidizing Agent | Yield (%) | Melting Point (°C) | Reference |

| Thiazole-4-carboxylic acid | HNO₃ / H₂SO₄ | 85-95 | 191 | [7] |

Reduction to Alcohol

The aldehyde can be reduced to the corresponding primary alcohol, (thiazol-4-yl)methanol, using mild reducing agents. This alcohol can then be used in further synthetic transformations.

Experimental Protocol: Reduction to (Thiazol-4-yl)methanol

-

Materials:

-

Thiazole-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Water

-

Diethyl ether or Ethyl acetate for extraction

-

-

Procedure:

-

Dissolve thiazole-4-carbaldehyde (1.0 mmol) in methanol at 0°C (ice bath).

-

Slowly add sodium borohydride (1.1 mmol) in small portions to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

-

Carefully add water to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield (thiazol-4-yl)methanol.

-

Data Summary: Reduction Reaction

| Product | Reducing Agent | Solvent | Typical Yield (%) |

| (Thiazol-4-yl)methanol | NaBH₄ | MeOH/EtOH | >90 |

Nucleophilic Addition of Organometallic Reagents

Grignard reagents readily add to the electrophilic carbonyl carbon of thiazole-4-carbaldehyde to form secondary alcohols after an acidic workup. This reaction is a classic and reliable method for carbon-carbon bond formation.[8][9]

Experimental Protocol: Grignard Reaction with Thiazole-4-carbaldehyde

-

Materials:

-

Thiazole-4-carbaldehyde

-

Grignard reagent (e.g., Phenylmagnesium bromide) in THF or diethyl ether

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

-

Procedure: [9]

-

Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve thiazole-4-carbaldehyde (1.0 mmol) in anhydrous diethyl ether or THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the Grignard reagent (1.1 mmol) dropwise to the stirred solution of the aldehyde.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion as monitored by TLC.

-

Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-